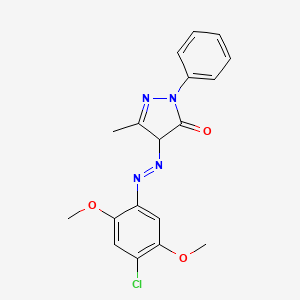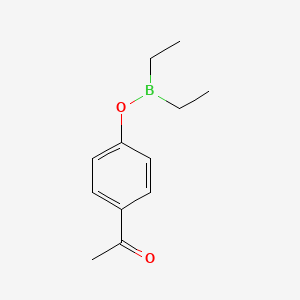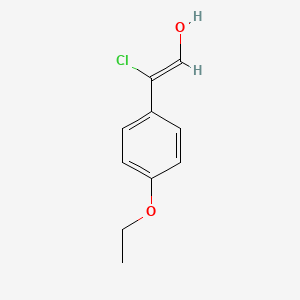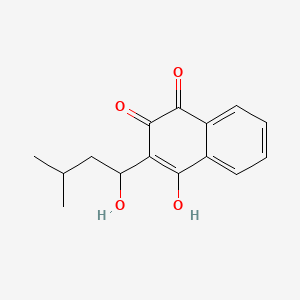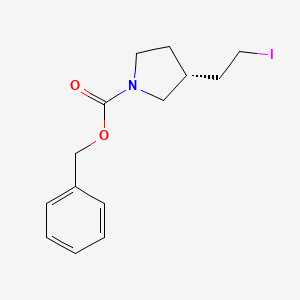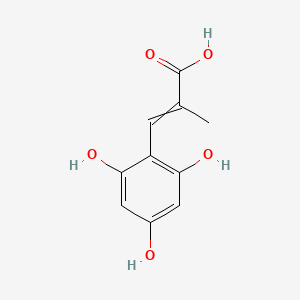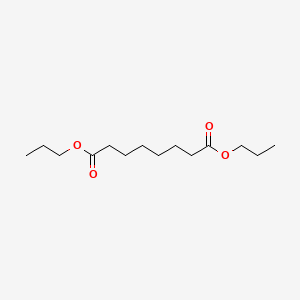
Octanedioic acid, dipropyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octanedioic acid, dipropyl ester, also known as dipropyl suberate, is an organic compound with the molecular formula C14H26O4. It is an ester derived from octanedioic acid and propanol. Esters are known for their pleasant aromas and are widely used in various industries, including food, cosmetics, and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of octanedioic acid, dipropyl ester typically involves the esterification of octanedioic acid with propanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using various catalysts and reaction conditions. For example, the use of inorganic ligand-supported catalysts has been reported to achieve high yields and selectivity in the esterification process . The reaction parameters, such as catalyst loading, alcohol-to-acid ratio, temperature, and reaction time, are carefully controlled to maximize the yield and efficiency of the process .
化学反应分析
Types of Reactions
Octanedioic acid, dipropyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to octanedioic acid and propanol in the presence of an acid or base.
Reduction: Reduction of the ester can yield primary alcohols.
Transesterification: The ester can react with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong-acid catalyst.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used in transesterification reactions.
Major Products
Hydrolysis: Octanedioic acid and propanol.
Reduction: Primary alcohols.
Transesterification: Different esters depending on the alcohol used.
科学研究应用
Octanedioic acid, dipropyl ester has various applications in scientific research and industry:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential use in biodegradable polymers and as a plasticizer.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Used in the production of lubricants, cosmetics, and food additives.
作用机制
The mechanism of action of octanedioic acid, dipropyl ester involves its hydrolysis to octanedioic acid and propanol. The ester bond is cleaved by nucleophilic attack, resulting in the formation of the carboxylic acid and alcohol . This reaction can be catalyzed by acids or bases, depending on the conditions used .
相似化合物的比较
Similar Compounds
Octanedioic acid, dimethyl ester: Similar in structure but uses methanol instead of propanol.
Octanedioic acid, dibutyl ester: Uses butanol instead of propanol.
Hexanedioic acid, dipropyl ester: Similar ester but with a shorter carbon chain.
Uniqueness
Octanedioic acid, dipropyl ester is unique due to its specific chain length and the use of propanol, which imparts distinct physical and chemical properties compared to its analogs. Its specific ester linkage and chain length make it suitable for particular applications in biodegradable polymers and as a plasticizer .
属性
CAS 编号 |
51238-93-8 |
|---|---|
分子式 |
C14H26O4 |
分子量 |
258.35 g/mol |
IUPAC 名称 |
dipropyl octanedioate |
InChI |
InChI=1S/C14H26O4/c1-3-11-17-13(15)9-7-5-6-8-10-14(16)18-12-4-2/h3-12H2,1-2H3 |
InChI 键 |
HUVBTIZUJMDKKQ-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)CCCCCCC(=O)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


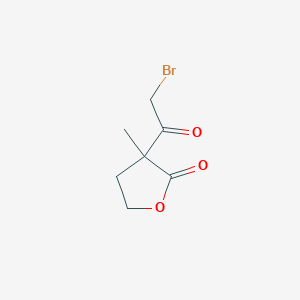
![4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B13949015.png)
